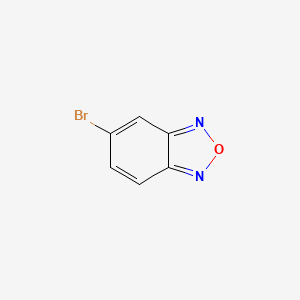
5-Bromo-2,1,3-benzoxadiazole
Übersicht
Beschreibung
5-Bromo-2,1,3-benzoxadiazole is a compound that is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The presence of a bromine atom at the 5-position of the oxadiazole ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential for further functionalization.
Synthesis Analysis
The synthesis of 5-bromo-1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with carbon disulfide or other reagents to form the oxadiazole ring. For instance, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . Similarly, 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was synthesized from 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine, with a dehydration reaction yield of 53.2% .
Molecular Structure Analysis
The molecular structure of 5-bromo-1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted with various functional groups. The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was confirmed by single crystal X-ray diffraction and other spectroscopic methods .
Chemical Reactions Analysis
5-Bromo-1,3,4-oxadiazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. These reactions can include nucleophilic substitution of the bromine atom, cyclization to form different heterocyclic systems, and interactions with biological targets. For instance, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones were prepared and reacted with secondary alkylamines to give amino derivatives, while primary alkylamines induced a cyclic transformation to give 1-acylamino-3-alkylimidazolidin-2-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring. These properties include solubility, melting point, and stability, which are important for their practical applications. The stability of these compounds can be investigated using computational methods such as density functional theory (DFT) and molecular dynamics (MD) simulations, as was done for 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole . The spectral properties, such as UV and fluorescence, are also crucial for their potential use in electroluminescent materials .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
-
Scientific Field: Medicinal Chemistry
- “5-Bromo-2,1,3-benzoxadiazole” has been used in the synthesis of benzimidazole derivatives, which were evaluated for their in vitro α-glucosidase inhibitory activities . The compounds were characterized by different spectroscopic techniques and molecular docking was performed to understand the molecular interaction of molecules with the active site of the enzyme .
-
Scientific Field: Optoelectronics
- The 2,1,3-benzoxadiazole unit, which is part of the “5-Bromo-2,1,3-benzoxadiazole” structure, is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling, and structure determination of enzymes .
-
Scientific Field: Organic Synthesis
-
Scientific Field: Biochemistry
-
Scientific Field: Material Science
- The 2,1,3-benzoxadiazole unit, which is part of the “5-Bromo-2,1,3-benzoxadiazole” structure, is an electron acceptor unit candidate for modern organic semiconductor synthesis . It’s generally used in the field of optoelectronics for the analysis of amino acids, protein labeling, and structure determination of enzymes .
-
Scientific Field: Pharmaceutical Chemistry
- “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
-
Scientific Field: Material Science
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDFFESFCIACQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379966 | |
| Record name | 5-bromo-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,1,3-benzoxadiazole | |
CAS RN |
51376-06-8 | |
| Record name | 5-bromo-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)



![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)




![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)